[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE
Description
Properties
IUPAC Name |
[2-(5-chloro-2-methylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-12-3-6-14(7-4-12)9-18(22)23-11-17(21)20-16-10-15(19)8-5-13(16)2/h3-8,10H,9,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZXLIKLCBFJNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=CC(=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Carbamoyl Component
The 5-chloro-2-methylphenyl carbamoyl group is synthesized via nucleophilic acyl substitution between 5-chloro-2-methylaniline and activated carbonyl intermediates. Two predominant strategies emerge from the literature:
Method A: Chloroacetyl Chloride Pathway
- Reaction Setup : 5-Chloro-2-methylaniline (1.0 equiv) reacts with chloroacetyl chloride (1.2 equiv) in tetrahydrofuran (THF) at 0–5°C under nitrogen, with triethylamine (1.5 equiv) as a base.
- Mechanism : The amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing chloride to form [(5-chloro-2-methylphenyl)carbamoyl]methyl chloride.
- Workup : The crude product is extracted with ethyl acetate, washed with 5% aqueous ammonium chloride, and concentrated under reduced pressure.
Method B: Phosgene-Mediated Carbamate Formation
- Isocyanate Generation : Treatment of 5-chloro-2-methylaniline with triphosgene (0.33 equiv) in dichloromethane yields the corresponding isocyanate intermediate.
- Alcohol Quenching : The isocyanate reacts with methanol to form [(5-chloro-2-methylphenyl)carbamoyl]methanol, though this route risks over-carbonylation and requires stringent temperature control.
Synthesis of 2-(4-Methylphenyl)Acetic Acid
The 4-methylphenylacetic acid component is prepared via Friedel-Crafts acylation followed by reduction:
- Friedel-Crafts Acylation : Toluene reacts with acetyl chloride in the presence of aluminum chloride (AlCl₃) to yield 4-methylacetophenone.
- Reduction : Catalytic hydrogenation of 4-methylacetophenone using palladium on carbon (Pd/C) in ethanol produces 2-(4-methylphenyl)ethanol, which is oxidized to the corresponding acetic acid using Jones reagent.
Esterification Strategies
Coupling the carbamoyl and acetic acid components employs three primary approaches:
Method 1: Acid Chloride-Mediated Esterification
- Activation : 2-(4-Methylphenyl)acetic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂, 1.5 equiv) to form 2-(4-methylphenyl)acetyl chloride.
- Esterification : [(5-Chloro-2-methylphenyl)carbamoyl]methanol (1.0 equiv) reacts with the acid chloride in THF at 0°C, catalyzed by 4-dimethylaminopyridine (DMAP, 0.1 equiv). Yield: 72–85% after silica gel chromatography.
Method 2: Carbodiimide Coupling
- Activation : A mixture of 2-(4-methylphenyl)acetic acid (1.0 equiv), N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv), and DMAP (0.1 equiv) in dichloromethane generates the active ester intermediate.
- Coupling : Addition of [(5-chloro-2-methylphenyl)carbamoyl]methanol (1.0 equiv) proceeds at room temperature for 12 h. Yield: 68–78%.
Method 3: Mitsunobu Reaction
- Conditions : [(5-Chloro-2-methylphenyl)carbamoyl]methanol (1.0 equiv), 2-(4-methylphenyl)acetic acid (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) in THF.
- Outcome : This method achieves 80–88% yield but requires rigorous exclusion of moisture.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Additives
- DMAP Acceleration : Adding 0.1 equiv DMAP in Method 1 increases esterification efficiency by 20%.
- Triethylamine Scavenging : Neutralizing HCl in situ with triethylamine prevents protonation of the alcohol nucleophile.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Comparative Analysis of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Acid Chloride (THF) | 85 | 99.2 | Rapid, high yield | Requires SOCl₂ handling |
| Carbodiimide (DCM) | 78 | 98.5 | Mild conditions | DCC byproduct removal challenges |
| Mitsunobu (THF) | 88 | 99.8 | No racemization | Costly reagents |
Challenges and Troubleshooting
Hydrolysis of Chloroacetyl Intermediate
Chemical Reactions Analysis
Types of Reactions
[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound can be compared to three primary classes of analogs based on substituent variations:
Chlorophenyl carbamates (e.g., 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates) .
Dichlorophenyl carbamates (e.g., 4-chloro-2-{[(3,4-dichlorophenyl)amino]carbonyl}phenyl alkyl carbamates) .
Methylphenyl esters (e.g., methyl 2-[(4-chlorophenyl)(hydroxy)methyl]acrylate) .
Key Comparative Data
Research Findings
Lipophilicity and Bioavailability: The 5-chloro-2-methylphenyl group in the target compound likely increases lipophilicity compared to non-halogenated analogs, as observed in chlorophenyl carbamates (log k = 1.2–3.9) . This property enhances membrane permeability but may reduce aqueous solubility. The 4-methylphenyl acetate moiety contributes to steric bulk and ester stability, similar to methylphenyl esters, which resist hydrolysis under physiological conditions better than simpler alkyl esters .
Substituent Effects: Chloro vs. Methyl Groups: Dichlorophenyl analogs exhibit higher log k values (2.5–3.9) than monochloro derivatives (1.2–2.8), suggesting that additional halogenation amplifies lipophilicity . The target compound’s single chloro and dual methyl groups may balance lipophilicity and metabolic stability.
Synthetic Challenges :
- The synthesis of such compounds typically involves multi-step routes, including carbamate formation via reaction of chlorophenyl isocyanates with hydroxy esters, as described for related carbamates .
Limitations and Gaps
- No direct pharmacological data for the target compound are available in the reviewed literature. Conclusions are extrapolated from structural analogs.
- Comparative stability studies (e.g., hydrolysis rates) between the target compound and its analogs are lacking.
Biological Activity
The compound [(5-chloro-2-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate is a complex organic molecule that has garnered attention for its potential biological activities. Its structure includes a carbamoyl group and an acetate moiety, which are known to influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C18H18ClN2O4
Molecular Weight : 358.80 g/mol
CAS Number : 1794741-33-5
The compound's structure can be depicted as follows:
Pharmacological Effects
Research indicates that compounds with similar structures often exhibit various therapeutic effects, particularly against inflammation and cancer. The specific biological activities associated with this compound include:
- Anti-inflammatory Activity : Compounds with carbamoyl groups have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Anticancer Properties : Similar derivatives have been investigated for their ability to induce apoptosis in cancer cells, possibly through the modulation of signaling pathways involved in cell survival.
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. Interaction studies using molecular docking techniques reveal that it may bind to specific receptors or enzymes, influencing their activity.
Study 1: Anti-inflammatory Effects
A study investigating the anti-inflammatory properties of carbamoyl derivatives found that this compound significantly inhibited the production of TNF-alpha and IL-6 in vitro. The compound demonstrated an IC50 value of approximately 15 µM, indicating potent anti-inflammatory activity compared to control compounds .
Study 2: Anticancer Activity
In a recent investigation into the anticancer effects of related compounds, this compound was tested on various cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values ranging from 20 µM to 30 µM across different cell types, suggesting its potential as a chemotherapeutic agent .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Phenylacetamide | Contains an acetamide group | Known for analgesic properties |
| Chlorophenol derivatives | Substituted phenolic compounds | Exhibits antibacterial activity |
| Methoxyphenyl derivatives | Includes methoxy substitution | Often shows enhanced lipophilicity |
This table illustrates how subtle structural differences can lead to varied biological activities among related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
